2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

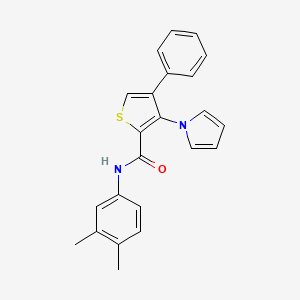

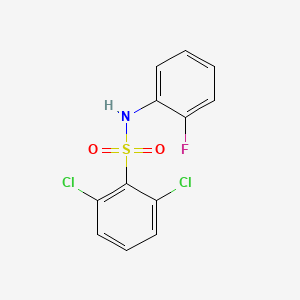

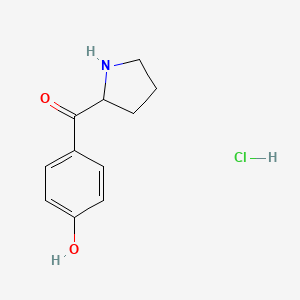

2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl2FNO2S . It has an average mass of 320.167 Da and a monoisotopic mass of 318.963684 Da .

Molecular Structure Analysis

The molecular structure of 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide consists of 12 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A study by Sławiński and Brzozowski (2006) discusses the synthesis of novel sulfonamide derivatives with antitumor activity. One compound, exhibiting remarkable activity towards non-small cell lung cancer and melanoma cell lines, showcases the potential of sulfonamide compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Organic Synthesis Applications

Miura et al. (1998) highlight the use of sulfonamides in oxidative cross-coupling reactions, demonstrating their utility in creating complex organic molecules. The study emphasizes the role of sulfonamides in facilitating bond formation between different organic entities, underscoring their importance in synthetic chemistry (Miura et al., 1998).

Enzyme Inhibition Studies

Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides to investigate their inhibitory effects on carbonic anhydrase enzymes. This research is pivotal for understanding the mechanism of enzyme inhibition by sulfonamides, offering potential therapeutic applications in managing conditions like glaucoma and epilepsy (Gul et al., 2016).

Metalation and Heterocyclic Synthesis

Familoni (2002) explores the synthetic applications of metalated sulfonamides, particularly in heterocyclic synthesis. This work demonstrates the versatility of sulfonamides as intermediates in producing a wide range of heterocyclic compounds, highlighting their significance in developing new pharmaceuticals and materials (Familoni, 2002).

Fluorescence Sensing and Bioimaging

Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe based on benzenesulfonamide for selective detection of Sn2+ ions. This novel application in environmental monitoring and bioimaging demonstrates the potential of sulfonamides in sensitive and selective detection systems (Ravichandiran et al., 2020).

Propiedades

IUPAC Name |

2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-8-4-3-5-9(14)12(8)19(17,18)16-11-7-2-1-6-10(11)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDYGNLVAZLKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)

![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)

![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)